molecular formula C9H13ClN2O2 B2915095 ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate CAS No. 1005615-91-7

ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate

Cat. No.: B2915095
CAS No.: 1005615-91-7
M. Wt: 216.67
InChI Key: ROQJPCKLXNCURI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate is an organic compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.67 g/mol . This compound belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms.

Preparation Methods

Comparison with Similar Compounds

Biological Activity

Ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H13ClN2O2
  • Molecular Weight : 216.67 g/mol
  • Structure : The compound features a pyrazole ring substituted with a chlorine atom and an ethyl butanoate moiety.

Synthesis

This compound can be synthesized through various organic reactions, often involving the use of solvents like ethanol or dichloromethane and catalysts such as palladium on carbon. The synthesis typically includes multiple steps to ensure the desired structural integrity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : The compound may inhibit cyclooxygenase enzymes, which play a critical role in inflammation.
  • Receptors : It can modulate receptor activity, influencing various biological pathways.

Biological Activities

Research has shown that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Studies indicate that pyrazole derivatives can possess antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against cancer cell lines, contributing to its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria ,
Anti-inflammatoryInhibits cyclooxygenase activity ,
AnticancerCytotoxic effects on HeLa and MCF-7 cell lines ,

Notable Research Findings

  • A study demonstrated that this compound inhibited the growth of Escherichia coli, showcasing its potential as an antimicrobial agent against common bacterial infections .
  • Another investigation highlighted its anti-inflammatory properties through inhibition of cyclooxygenase enzymes, suggesting therapeutic applications in treating conditions like arthritis.
  • In vitro studies on cancer cell lines revealed that the compound could induce apoptosis in cancer cells, indicating its potential as a lead compound in cancer therapy .

Properties

IUPAC Name

ethyl 2-(4-chloropyrazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-3-8(9(13)14-4-2)12-6-7(10)5-11-12/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQJPCKLXNCURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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